![molecular formula C6H9BrO2 B1625501 Allyl 2-bromopropionate CAS No. 87129-38-2](/img/structure/B1625501.png)
Allyl 2-bromopropionate
Overview
Description
Allyl 2-bromopropionate is a chemical compound that belongs to the class of alkyl halides. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis. Allyl 2-bromopropionate has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology.
Scientific Research Applications
Antibacterial and Antifungal Activity
Allyl esters of 2-thiocyanato-2-methyl-3-arylpropionic acids, which can be synthesized using Allyl 2-bromopropionate, have shown pronounced antibacterial and antifungal activities. These compounds are effective against a range of pathogens, including staphylococci, colon bacilli, aerobic bacilli, and yeast fungi. The activity is particularly notable in compounds containing chlorine or bromine atoms at the aromatic nucleus, indicating the potential of Allyl 2-bromopropionate derivatives in developing new antimicrobial agents (Богдан Дмитриевич Грищук et al., 2007) (B. Grishchuk et al., 2007).
Organic Synthesis and Catalysis
Allyl 2-bromopropionate is used in organic synthesis, particularly in cyclization reactions to produce γ-lactones. These reactions are crucial for synthesizing various organic compounds and intermediates. For example, allyl trichloroacetate and allyl 2,2-dichloropropionate undergo cyclization in the presence of metallocomplex initiators, demonstrating the versatility of allyl bromides in organic synthesis (A. B. Terent’ev et al., 1997).
Neuroprotective Properties
Although not directly mentioning Allyl 2-bromopropionate, related compounds like Allyl sulfide have been studied for their neuroprotective effects. For instance, Allyl sulfide counteracts neurotoxicity by inhibiting neuroinflammation and oxidative stress. Such findings open potential research avenues for Allyl 2-bromopropionate derivatives in neuroprotection (Jinning Suo et al., 2018).
Synthesis of Pharmacologically Relevant Compounds
Allyl 2-bromopropionate is a precursor in the synthesis of pharmacologically relevant compounds. For instance, the heterodimerization of olefins, including reactions with Allyl 2-bromopropionate, can lead to the synthesis of compounds with potential pharmaceutical applications. This demonstrates its role in the development of new drugs and therapeutic agents (T. RajanBabu et al., 2003).
properties
IUPAC Name |
prop-2-enyl 2-bromopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZWOBCLWMGXII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512231 | |
Record name | Prop-2-en-1-yl 2-bromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2-bromopropionate | |
CAS RN |
87129-38-2 | |
Record name | Prop-2-en-1-yl 2-bromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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